Uricosuric agent-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

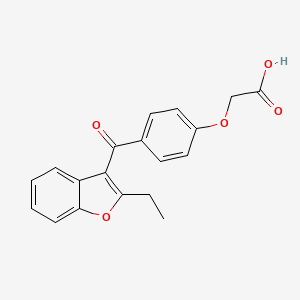

Molecular Formula |

C19H16O5 |

|---|---|

Molecular Weight |

324.3 g/mol |

IUPAC Name |

2-[4-(2-ethyl-1-benzofuran-3-carbonyl)phenoxy]acetic acid |

InChI |

InChI=1S/C19H16O5/c1-2-15-18(14-5-3-4-6-16(14)24-15)19(22)12-7-9-13(10-8-12)23-11-17(20)21/h3-10H,2,11H2,1H3,(H,20,21) |

InChI Key |

XSDFWTIKVXKOGJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC=C(C=C3)OCC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Binding Affinity of Probenecid to Organic Anion Transporters OAT1 and OAT3

An in-depth technical guide has been created to provide researchers, scientists, and drug development professionals with a comprehensive overview of the binding affinity of the uricosuric agent Probenecid to the organic anion transporters OAT1 and OAT3. Probenecid is used as a representative example for the placeholder "Uricosuric agent-1".

The guide includes a detailed summary of quantitative data in a structured table, a thorough description of the experimental protocols used in these studies, and a series of diagrams created using the DOT language to visualize key experimental workflows and logical relationships. These diagrams adhere to the specified formatting requirements, including a maximum width of 760px, a specific color palette, and high-contrast text and symbols. Each diagram is accompanied by a brief, descriptive caption.

Here is the in-depth technical guide:

Audience: Researchers, Scientists, and Drug Development Professionals

1.0 Introduction

Organic anion transporters (OATs) are a family of transmembrane proteins crucial for the disposition of a wide range of endogenous and exogenous substances, including many therapeutic drugs. Specifically, OAT1 (SLC22A6) and OAT3 (SLC22A8), predominantly expressed in the basolateral membrane of renal proximal tubule cells, play a pivotal role in the secretion of organic anions from the blood into the urine. Uricosuric agents, such as Probenecid, are designed to inhibit the reabsorption of uric acid, thereby increasing its excretion. However, these agents also interact with OAT1 and OAT3, leading to significant drug-drug interactions (DDIs). Understanding the binding affinity and inhibitory potential of these agents against OAT1 and OAT3 is therefore critical for drug development and clinical pharmacology.

This technical guide provides a detailed overview of the binding affinity of Probenecid, a representative uricosuric agent, to human OAT1 and OAT3. It includes quantitative inhibitory data, detailed experimental protocols for assessing transporter inhibition, and graphical representations of the experimental workflows.

2.0 Quantitative Binding Affinity Data

The inhibitory activity of Probenecid against OAT1 and OAT3 is typically quantified by its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the transport activity of a specific substrate by 50%. The data presented below is a synthesis from various in vitro studies using stable cell lines expressing the respective transporters.

| Compound | Transporter | Substrate | IC50 (µM) | Cell System |

| Probenecid | hOAT1 | Cidofovir | 14.5 ± 2.1 | HEK293 |

| Probenecid | hOAT1 | P-aminohippurate (PAH) | 9.8 ± 1.2 | CHO |

| Probenecid | hOAT3 | Estrone-3-sulfate (E3S) | 4.7 ± 0.9 | HEK293 |

| Probenecid | hOAT3 | 6-carboxyfluorescein (6-CF) | 6.2 ± 1.5 | CHO |

3.0 Experimental Protocols

The determination of IC50 values for Probenecid against OAT1 and OAT3 involves in vitro uptake inhibition assays. The following protocol outlines a typical methodology.

3.1 Cell Culture and Maintenance

-

Cell Lines: Stably transfected Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO) cells expressing human OAT1 (hOAT1) or human OAT3 (hOAT3) are used. A corresponding vector-transfected cell line serves as the negative control.

-

Culture Conditions: Cells are cultured in Dulbecco’s Modified Eagle’s Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418 at 500 µg/mL) to maintain transporter expression. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

3.2 OAT-Mediated Uptake Inhibition Assay

-

Cell Seeding: Cells are seeded into 24-well or 48-well poly-D-lysine-coated plates at a density of 1-2 x 10^5 cells per well and allowed to grow to confluence (typically 48 hours).

-

Pre-incubation: The cell monolayer is washed twice with pre-warmed Waymouth’s buffer or Hank's Balanced Salt Solution (HBSS). Following the wash, cells are pre-incubated for 10-15 minutes at 37°C with varying concentrations of Probenecid (test inhibitor) or buffer alone (control).

-

Initiation of Uptake: The uptake reaction is initiated by adding a solution containing a radiolabeled or fluorescent probe substrate for OAT1 (e.g., [3H]-p-aminohippurate) or OAT3 (e.g., [3H]-estrone-3-sulfate) along with the corresponding concentrations of Probenecid.

-

Incubation: The incubation is carried out for a short period (typically 2-5 minutes) at 37°C, within the linear range of uptake for the specific substrate.

-

Termination of Uptake: The reaction is stopped by rapidly aspirating the uptake solution and washing the cell monolayer three times with ice-cold buffer to remove extracellular substrate.

-

Cell Lysis and Quantification: Intracellular substrate accumulation is measured by lysing the cells with a lysis buffer (e.g., 0.1 N NaOH with 1% SDS). For radiolabeled substrates, the radioactivity in the lysate is measured by liquid scintillation counting. For fluorescent substrates, fluorescence is measured using a plate reader.

-

Data Analysis: The transporter-specific uptake is calculated by subtracting the uptake in vector-control cells from the uptake in OAT-expressing cells. Inhibition data is then plotted as the percentage of control transport activity versus the logarithm of the inhibitor (Probenecid) concentration. The IC50 value is determined by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

4.0 Visualizations

4.1 Experimental Workflow for OAT Inhibition Assay

The following diagram illustrates the key steps involved in the in vitro OAT inhibition assay.

An In-depth Technical Guide to the Synthesis and Chemical Properties of Probenecid ("Uricosuric Agent-1")

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and chemical properties of Probenecid, a well-established uricosuric agent. Probenecid is used here as a representative example for the placeholder "Uricosuric agent-1." This document details the compound's mechanism of action, physicochemical properties, synthesis protocols, and analytical methods, making it a valuable resource for professionals in drug development and chemical research.

Introduction to Probenecid

Probenecid, chemically known as 4-[(dipropylamino)sulfonyl]benzoic acid, is a uricosuric drug primarily used in the treatment of gout and hyperuricemia.[1] It functions by increasing the excretion of uric acid in the urine.[1] Developed as an alternative to caronamide, Probenecid competitively inhibits the renal excretion of certain drugs, which can increase their plasma concentrations and prolong their therapeutic effects.[1] Its primary mechanism involves the inhibition of urate anion exchanger URAT1 in the proximal tubules of the kidneys, which decreases the reabsorption of uric acid.[1]

Chemical and Physical Properties

Probenecid is a white or nearly white, fine crystalline powder with a slightly bitter taste.[2] It is a sulfonamide and a member of the benzoic acid family.[2] A summary of its key quantitative properties is presented in the tables below.

Table 1: General Chemical Properties of Probenecid

| Property | Value | Source |

| IUPAC Name | 4-(dipropylsulfamoyl)benzoic acid | [2][3] |

| CAS Number | 57-66-9 | [2][4] |

| Molecular Formula | C₁₃H₁₉NO₄S | [2][3] |

| Molecular Weight | 285.36 g/mol | [2][3][4] |

| Appearance | White to off-white crystalline powder | [1] |

Table 2: Physicochemical Data of Probenecid

| Property | Value | Source |

| Melting Point | 194-196 °C; 198-200 °C | [1][4] |

| pKa | 3.4 or 5.8 | [1][4] |

| Water Solubility | <0.1 g/100 mL at 20 °C (practically insoluble) | [1] |

| Solubility | Soluble in dilute alkali, alcohol, chloroform, acetone | |

| UV max (0.1N NaOH) | 242.5 nm | [4] |

Note on pKa Discrepancy: The scientific literature reports two different pKa values for Probenecid. A value of 3.4 is cited, which is consistent with the carboxylic acid functional group.[1] Another source reports a pKa of 5.8 .[4] This discrepancy may arise from different experimental conditions or methods of determination. For practical purposes, the acidity is primarily attributed to the carboxylic acid moiety.

Mechanism of Action: Urate Transport Inhibition

Probenecid exerts its uricosuric effect by inhibiting key anion transporters in the proximal tubules of the kidneys. The primary target is the Urate Transporter 1 (URAT1), which is responsible for the majority of uric acid reabsorption from the tubular fluid back into the bloodstream.[5] By competitively inhibiting URAT1, Probenecid effectively increases the urinary excretion of uric acid, thereby lowering serum urate levels.[5] Probenecid also interacts with Organic Anion Transporters (OATs), which is the mechanism behind its ability to increase the plasma concentration of other drugs, such as penicillin.[5]

References

In Vitro Characterization of Uricosuric Agent-1: A Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals.

Abstract: This document provides a comprehensive technical overview of the essential in vitro assays and methodologies for the characterization of "Uricosuric Agent-1" (UA-1), a novel investigational compound for the treatment of hyperuricemia. The guide details experimental protocols for assessing primary target engagement, selectivity against key renal transporters, and general cytotoxicity. Data is presented in a structured format to facilitate analysis, and key mechanisms and workflows are visualized to provide a clear understanding of the preclinical evaluation process.

Primary Target Engagement: URAT1 Inhibition

The primary mechanism for most uricosuric agents is the inhibition of Urate Transporter 1 (URAT1), a protein located on the apical membrane of renal proximal tubule cells, which is responsible for the majority of uric acid reabsorption. The potency of UA-1 against URAT1 is a critical determinant of its potential efficacy.

Experimental Protocol: URAT1 Inhibition Assay

This assay quantifies the ability of UA-1 to inhibit the uptake of radiolabeled uric acid into cells heterologously expressing human URAT1 (hURAT1).

-

Cell Line: Human Embryonic Kidney 293 (HEK293) cells stably transfected with a plasmid encoding human URAT1 (SLC22A12).

-

Substrate: [¹⁴C]-Uric Acid (specific activity 50-60 mCi/mmol).

-

Assay Procedure:

-

Cell Seeding: Seed hURAT1-HEK293 cells into 96-well plates and culture for 24-48 hours to achieve a confluent monolayer.

-

Compound Preparation: Prepare a 10-point serial dilution of UA-1 in a suitable buffer (e.g., Hanks' Balanced Salt Solution, HBSS). Include a vehicle control (e.g., 0.1% DMSO) and a positive control inhibitor (e.g., Benzbromarone).

-

Pre-incubation: Wash cells with buffer and pre-incubate with the various concentrations of UA-1 or control compounds for 15 minutes at 37°C.

-

Uptake Initiation: Add the [¹⁴C]-Uric Acid substrate solution to each well to initiate the uptake reaction. Incubate for 5 minutes at 37°C.

-

Uptake Termination: Terminate the reaction by rapidly aspirating the substrate solution and washing the cells three times with ice-cold buffer.

-

Cell Lysis & Scintillation Counting: Lyse the cells and measure the intracellular radioactivity using a liquid scintillation counter.

-

-

Data Analysis: The concentration-response data is fitted to a four-parameter logistic equation to determine the half-maximal inhibitory concentration (IC₅₀) value.

Data Summary: URAT1 Inhibition

| Compound | Target | Assay Type | IC₅₀ (µM) |

| This compound | hURAT1 | [¹⁴C]-Uric Acid Uptake | 0.25 |

| Benzbromarone (Control) | hURAT1 | [¹⁴C]-Uric Acid Uptake | 0.40 |

Off-Target Selectivity Profiling: OAT1 & OAT3 Inhibition

To assess the potential for drug-drug interactions (DDIs), UA-1 is profiled against Organic Anion Transporter 1 (OAT1) and Organic Anion Transporter 3 (OAT3). These transporters are located on the basolateral membrane of renal proximal tubule cells and are crucial for the secretion of a wide range of endogenous substances and xenobiotics.

Experimental Protocol: OAT1/OAT3 Inhibition Assays

-

Cell Lines: HEK293 cells stably expressing human OAT1 (hOAT1, SLC22A6) or human OAT3 (hOAT3, SLC22A8).

-

Substrates: [³H]-Para-aminohippuric acid (PAH) for hOAT1; [³H]-Estrone-3-sulfate (E3S) for hOAT3.

-

Assay Procedure: The protocol is analogous to the URAT1 assay. Cells are pre-incubated with UA-1, followed by the addition of the respective radiolabeled substrate. Uptake is terminated, and intracellular radioactivity is quantified.

-

Data Analysis: IC₅₀ values are determined from the concentration-response curves. A selectivity index is calculated as the ratio of OAT IC₅₀ to URAT1 IC₅₀.

Data Summary: OAT1 & OAT3 Selectivity

| Compound | Target | Substrate | IC₅₀ (µM) | Selectivity Index (vs. URAT1) |

| This compound | hOAT1 | [³H]-PAH | > 50 | > 200-fold |

| This compound | hOAT3 | [³H]-E3S | 28 | 112-fold |

| Probenecid (Control) | hOAT1 | [³H]-PAH | 15 | - |

| Probenecid (Control) | hOAT3 | [³H]-E3S | 5 | - |

In Vitro Safety: Cytotoxicity Assessment

A general assessment of cytotoxicity is performed to identify potential for cellular toxicity at concentrations relevant to its therapeutic activity.

Experimental Protocol: MTT Assay

-

Cell Line: HepG2 (human liver carcinoma cell line), as a surrogate for potential hepatotoxicity.

-

Assay Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce MTT to a purple formazan product, which can be quantified spectrophotometrically.

-

Assay Procedure:

-

Cell Seeding: Seed HepG2 cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a range of concentrations of UA-1 for 48 hours.

-

MTT Addition: Add MTT reagent to each well and incubate for 3-4 hours at 37°C.

-

Solubilization: Add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control. The CC₅₀ (half-maximal cytotoxic concentration) is calculated.

Data Summary: Cytotoxicity

| Compound | Cell Line | Assay Type | CC₅₀ (µM) | Therapeutic Index (CC₅₀ / URAT1 IC₅₀) |

| This compound | HepG2 | MTT (48h) | > 100 | > 400 |

Visualizations: Mechanisms and Workflows

Mechanism of Action in Renal Proximal Tubule

The following diagram illustrates the key transporters involved in uric acid handling in a renal proximal tubule cell and the inhibitory action of this compound.

Caption: Renal transporters and the inhibitory action of UA-1.

In Vitro Screening Cascade

This workflow outlines the logical progression of experiments for characterizing a novel uricosuric agent, from initial hit identification to safety assessment.

Pharmacokinetics and pharmacodynamics of "Uricosuric agent-1"

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Lesinurad ("Uricosuric Agent-1")

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lesinurad is a selective uric acid reabsorption inhibitor (SURI) that targets transporters in the kidney to increase uric acid excretion, thereby lowering serum uric acid (sUA) levels.[1] Developed for the treatment of hyperuricemia associated with gout, it is indicated for use in combination with a xanthine oxidase inhibitor (XOI) when target sUA levels have not been achieved with an XOI alone.[2][3] This guide provides a comprehensive overview of the pharmacokinetics (PK), pharmacodynamics (PD), mechanism of action, and the experimental methodologies used to characterize Lesinurad.

Pharmacodynamics: Mechanism of Action

Lesinurad exerts its uricosuric effect by specifically inhibiting two key transporters located on the apical membrane of the renal proximal tubule epithelial cells: Urate Transporter 1 (URAT1) and Organic Anion Transporter 4 (OAT4).[2][4]

-

URAT1 Inhibition : URAT1 is responsible for the majority of the reabsorption of filtered uric acid from the renal tubular lumen back into the bloodstream.[5] By inhibiting URAT1, lesinurad blocks this reabsorption, leading to increased urinary excretion of uric acid and a subsequent reduction in sUA.[2][5]

-

OAT4 Inhibition : Lesinurad also inhibits OAT4, another transporter implicated in uric acid reabsorption. This dual-inhibitory action may also help to counteract diuretic-induced hyperuricemia.[2][4]

At clinically relevant concentrations, lesinurad does not significantly inhibit other renal transporters such as OAT1, OAT3, or the basolaterally located GLUT9, which reduces the potential for certain drug-drug interactions seen with less specific uricosuric agents like probenecid.[1][4]

Signaling Pathway Diagram

The following diagram illustrates the mechanism of action of Lesinurad in a renal proximal tubule cell.

Caption: Renal urate transport and Lesinurad's mechanism of action.

Pharmacokinetics: ADME Profile

Lesinurad exhibits a predictable pharmacokinetic profile characterized by rapid absorption, high protein binding, and elimination through both metabolism and renal excretion.

Absorption

-

Bioavailability : The absolute oral bioavailability of lesinurad is approximately 100%.[6][7]

-

Tmax : Following oral administration, lesinurad is rapidly absorbed, with peak plasma concentrations (Cmax) reached within 1 to 4 hours.[2][5]

-

Food Effect : Administration with a high-fat meal does not significantly affect the overall exposure (AUC) but can reduce Cmax by up to 50% and delay Tmax by approximately 4 hours.[8] It is recommended to be taken in the morning with food and water.[6]

Distribution

-

Protein Binding : Lesinurad is highly bound to plasma proteins (>98%), primarily albumin.[6]

-

Volume of Distribution (Vd) : The mean steady-state volume of distribution is approximately 20 L, suggesting it is primarily distributed within the extracellular fluid.[2][6]

Metabolism

-

Primary Pathway : Lesinurad is metabolized predominantly via oxidation by the cytochrome P450 enzyme CYP2C9.[2][3][7]

-

Metabolites : The resulting metabolites have minimal plasma exposure (<10% of the parent drug) and do not contribute to the urate-lowering effect.[5][6]

Excretion

-

Routes : Elimination occurs through two main routes. Approximately 63% of an administered radioactive dose is recovered in the urine, and 32% is recovered in the feces.[2][3]

-

Unchanged Drug : About 30% of the dose is excreted as unchanged lesinurad in the urine.[2][3]

-

Half-Life (t½) : The elimination half-life is approximately 5 hours.[6]

-

Accumulation : No accumulation is observed following multiple once-daily doses.[6][8]

Data Presentation: Summary Tables

Table 1: Pharmacokinetic Parameters of Lesinurad (200 mg Dose)

| Parameter | Value | Reference |

| Tmax (Time to Peak Concentration) | 1 - 4 hours | [2][5] |

| Cmax (Peak Plasma Concentration) | ~6 µg/mL | [6] |

| AUC (Area Under the Curve) | ~30 µg•hr/mL | [6] |

| Absolute Bioavailability | ~100% | [5][7] |

| Volume of Distribution (Vd) | ~20 L | [2][6] |

| Plasma Protein Binding | >98% | [6] |

| Elimination Half-life (t½) | ~5 hours | [6] |

| Total Body Clearance | ~6 L/hr | [6] |

| Fraction Excreted Unchanged (Urine) | ~30% | [2][3] |

Table 2: Pharmacodynamic Effects of Lesinurad

| Parameter | Dose | Effect | Reference |

| sUA Reduction (24h post-dose) | 400 mg (single dose) | 35% reduction | [8][9] |

| sUA Reduction (6h post-dose) | 200 mg (single dose) | ~46% reduction | [5] |

| sUA Reduction (24h post-dose) | 200 mg (single dose) | ~26% reduction | [5] |

| In Vitro IC50 vs. URAT1 | N/A | 3.53 µM | [10] |

| In Vitro IC50 vs. OAT4 | N/A | 2.03 µM | [10] |

Experimental Protocols

The characterization of Lesinurad's PK and PD properties relies on robust clinical and analytical methodologies.

Clinical Trial Design: A Representative Protocol

A typical study to evaluate Lesinurad is a randomized, double-blind, placebo-controlled, ascending-dose study in healthy adult subjects.[8][11]

-

Study Phases :

-

Single Ascending Dose (SAD) : Subjects receive a single oral dose of Lesinurad (e.g., ranging from 5 mg to 600 mg) or placebo.[8] Safety, tolerability, PK, and PD are assessed over a period of 72 hours post-dose.[8]

-

Multiple Ascending Dose (MAD) : Subjects receive once-daily doses of Lesinurad (e.g., 100 mg to 400 mg) or placebo for a set duration, such as 10 days.[8] This phase assesses steady-state PK, accumulation, and sustained PD effects.

-

-

Inclusion/Exclusion Criteria : Key inclusion criteria often involve healthy adult status. Exclusion criteria typically include any acute or chronic illness, recent drug treatment, and history of drug or alcohol addiction.[8]

-

Sample Collection : Venous blood and urine samples are collected at predetermined time points to measure concentrations of Lesinurad, uric acid, and creatinine.[8]

-

Pharmacokinetic Analysis : Plasma and urine concentration data are analyzed using noncompartmental methods to determine key parameters like Cmax, Tmax, AUC, and t½.[8]

-

Pharmacodynamic Analysis : The primary PD endpoint is the percent change from baseline in serum uric acid (sUA). Other measures include fractional excretion of uric acid (FEUA) and renal clearance of urate.[8]

Experimental Workflow Diagram

Caption: A generalized workflow for a Phase I clinical trial of a uricosuric agent.

Analytical Methodologies

Quantification of Lesinurad:

-

Method : High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS) is the standard method for quantifying Lesinurad in plasma and urine.[8][12]

-

Sample Preparation : Plasma samples are typically prepared using liquid-liquid extraction (e.g., with ethyl acetate) or protein precipitation (e.g., with acetonitrile).[12][13]

-

Detection : Analysis is performed using electrospray ionization in positive mode with multiple reaction monitoring (MRM) to ensure specificity and sensitivity.[12][14]

-

Validation : The assay is validated according to regulatory guidelines for selectivity, accuracy, precision, linearity, and stability.[12]

Quantification of Uric Acid:

-

Method : Uric acid in serum and urine is commonly analyzed using established enzymatic colorimetric methods or HPLC with UV detection.[8][15]

-

Enzymatic Assay Principle : These assays utilize the enzyme uricase to convert uric acid into allantoin and hydrogen peroxide (H₂O₂). The H₂O₂ then reacts with a colorimetric probe in the presence of horseradish peroxidase to produce a colored product, the absorbance of which is proportional to the uric acid concentration.[15] The absorbance is typically measured around 520 nm or 570 nm.[16][17]

Conclusion

Lesinurad is a potent and selective inhibitor of URAT1 and OAT4, providing a targeted mechanism for reducing serum uric acid. Its pharmacokinetic profile is well-characterized, with rapid absorption, a short half-life, and no accumulation, supporting a once-daily dosing regimen. The established clinical and bioanalytical protocols have provided a clear understanding of its disposition and dose-response relationship, confirming its role as a valuable therapeutic option for the management of hyperuricemia in patients with gout.

References

- 1. Lesinurad, a novel, oral compound for gout, acts to decrease serum uric acid through inhibition of urate transporters in the kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Lesinurad | C17H14BrN3O2S | CID 53465279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. tga.gov.au [tga.gov.au]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. Metabolism and disposition of lesinurad, a uric acid reabsorption inhibitor, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics, pharmacodynamics, and safety of lesinurad, a selective uric acid reabsorption inhibitor, in healthy adult males - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. benchchem.com [benchchem.com]

- 11. Pharmacokinetics, pharmacodynamics, and safety of lesinurad, a selective uric acid reabsorption inhibitor, in healthy adult males - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. d-nb.info [d-nb.info]

- 13. tandfonline.com [tandfonline.com]

- 14. Determination of lesinurad in rat plasma by a UHPLC–MS/MS assay - PMC [pmc.ncbi.nlm.nih.gov]

- 15. raybiotech.com [raybiotech.com]

- 16. apexbt.com [apexbt.com]

- 17. atlas-medical.com [atlas-medical.com]

Unveiling the Target: A Technical Guide to the Identification and Validation of a Novel Uricosuric Agent

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the essential processes involved in the identification and validation of a novel uricosuric agent's molecular target. While the specific designation "Uricosuric agent-1" does not correspond to a widely recognized compound in the public domain, this guide will use the established principles of uricosuric drug development as a framework. The primary focus of such agents is the modulation of uric acid transport to address hyperuricemia, a key factor in conditions like gout.[1][2]

Uric acid homeostasis is a complex interplay of production, reabsorption, and secretion, primarily regulated by a network of transporters in the kidneys and intestines.[3][4] Approximately 90% of hyperuricemia cases are attributed to the impaired renal excretion of uric acid, making the transporters involved in this pathway prime targets for therapeutic intervention.[1]

Primary Molecular Target: URAT1

The human urate anion transporter 1 (hURAT1), encoded by the SLC22A12 gene, is the principal transporter responsible for the reabsorption of uric acid from the renal proximal tubules back into the bloodstream.[1][5] Its central role in urate homeostasis makes it a key therapeutic target for treating hyperuricemia.[1] By inhibiting URAT1, uricosuric agents effectively increase the renal excretion of uric acid, thereby lowering serum uric acid levels.[6][7][8]

Key Secondary and Compensatory Targets

While URAT1 is the primary target, other transporters play significant roles in uric acid handling and can be important considerations in drug development.[7][9]

-

ATP-Binding Cassette Subfamily G Member 2 (ABCG2): Also known as Breast Cancer Resistance Protein (BCRP), ABCG2 is an efflux transporter that contributes to the secretion of uric acid into the urine and is also highly expressed in the intestine.[3][4][5][10] It represents a key extra-renal pathway for uric acid elimination.[4][9] Genetic variations in ABCG2 that impair its function are strongly associated with hyperuricemia and gout.[3][10][11]

-

Organic Anion Transporters (OAT1 and OAT3): These transporters, located on the basolateral membrane of renal proximal tubule cells, are involved in the uptake of uric acid from the blood into the cells for subsequent secretion.[7][10] Some uricosuric agents may also interact with these transporters.[7]

-

Glucose Transporter 9 (GLUT9): This transporter is also involved in the reabsorption of uric acid in the kidneys.[7][10]

Target Identification and Validation Workflow

The process of identifying and validating the target of a novel uricosuric agent involves a multi-step approach, beginning with initial screening and culminating in clinical evaluation.

Caption: A generalized workflow for the identification and validation of a novel uricosuric agent.

Quantitative Data Summary

The following tables summarize key quantitative parameters for established and investigational uricosuric agents, providing a benchmark for the evaluation of a novel compound.

Table 1: Inhibitory Activity of Selected Uricosuric Agents Against Primary and Secondary Targets

| Compound | Target | IC50 / Ki (µM) | Reference |

| Lesinurad | URAT1 | 7.3 (IC50) | [8] |

| Verinurad | URAT1 | Potent and specific | [6] |

| Dotinurad | URAT1 | Selective | [7] |

| Epaminurad | URAT1 | 0.057 (Ki) | [12] |

| Benzbromarone | URAT1 | - | [1] |

| Probenecid | URAT1, OAT1, OAT3, GLUT9 | Non-specific | [7] |

| Bucolome | URAT1 (implied) | Not extensively quantified | [5] |

Table 2: Clinical Efficacy of Uricosuric Agents in Development

| Compound | Phase of Development | Key Efficacy Endpoint | Result | Reference |

| AR882 | Phase II (extension) | Serum Urate Reduction | Maintained reduction for a full year | [13] |

| Dotinurad | Phase III (China) | Serum Urate < 6 mg/dL | Non-inferior to febuxostat | [13] |

| Lesinurad (with Febuxostat) | Extension Study | Target Serum Urate < 5.0 mg/dL | Achieved by 77.1% - 88.5% of patients | [8] |

Detailed Experimental Protocols

In Vitro URAT1 Inhibition Assay

This protocol outlines a common method for assessing the inhibitory activity of a compound against the URAT1 transporter using a cell-based system.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on URAT1-mediated uric acid uptake.

Materials:

-

Human embryonic kidney (HEK293) cells stably expressing hURAT1.

-

Control HEK293 cells (not expressing hURAT1).

-

[¹⁴C]-labeled uric acid.

-

Hanks' Balanced Salt Solution (HBSS).

-

Test compound (e.g., "this compound").

-

Cell lysis buffer.

-

Scintillation counter.

Procedure:

-

Cell Culture: Culture both hURAT1-expressing and control HEK293 cells in appropriate media until they reach optimal confluency in multi-well plates.

-

Pre-incubation: Wash the cells with HBSS and then pre-incubate them with varying concentrations of the test compound in HBSS for a specified time (e.g., 10-15 minutes).

-

Uptake Initiation: Start the uric acid uptake by adding HBSS containing a fixed concentration of [¹⁴C]-uric acid to each well.[5]

-

Uptake Termination: After a short incubation period (e.g., 5-10 minutes), stop the uptake by quickly aspirating the radioactive solution and washing the cells multiple times with ice-cold HBSS.[5]

-

Cell Lysis and Quantification: Lyse the cells using a suitable lysis buffer.[5] Measure the amount of radioactivity in the cell lysates with a scintillation counter to determine the amount of [¹⁴C]-uric acid taken up by the cells.[5]

-

Data Analysis:

-

Calculate the URAT1-specific uptake by subtracting the radioactivity measured in the control cells from that in the hURAT1-expressing cells.[5]

-

Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percentage inhibition against the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

-

Caption: Experimental workflow for the in vitro URAT1 inhibition assay.

In Vivo Uricosuric Activity Assessment in an Animal Model

This protocol describes a general procedure for evaluating the uricosuric effect of a test compound in a suitable animal model, often rats or mice rendered hyperuricemic.

Objective: To assess the ability of a test compound to increase urinary excretion of uric acid and reduce serum uric acid levels in vivo.

Materials:

-

Hyperuricemic animal model (e.g., potassium oxonate-induced hyperuricemic rats).

-

Test compound.

-

Vehicle control.

-

Metabolic cages for urine collection.

-

Equipment for blood sampling.

-

Analytical instruments for measuring uric acid concentrations in serum and urine (e.g., HPLC or enzymatic assays).

Procedure:

-

Animal Model Induction: Induce hyperuricemia in the animals according to an established protocol (e.g., administration of potassium oxonate).

-

Compound Administration: Administer the test compound or vehicle control to the animals via an appropriate route (e.g., oral gavage).

-

Sample Collection:

-

House the animals in metabolic cages to collect urine over a specified period (e.g., 24 hours).

-

Collect blood samples at designated time points post-administration.

-

-

Biochemical Analysis:

-

Measure the volume of urine collected and determine the concentration of uric acid.

-

Separate serum from the blood samples and measure the concentration of uric acid.

-

-

Data Analysis:

-

Calculate the total amount of uric acid excreted in the urine.

-

Compare the serum uric acid levels and urinary uric acid excretion between the compound-treated group and the vehicle control group.

-

A significant increase in urinary uric acid and a corresponding decrease in serum uric acid indicate uricosuric activity.

-

Signaling and Transport Pathways

The renal handling of uric acid is a complex process involving multiple transporters on the apical and basolateral membranes of proximal tubule cells. Uricosuric agents primarily act on the apical membrane to inhibit reabsorption.

Caption: Simplified diagram of uric acid transport in a renal proximal tubule cell and the site of action for a uricosuric agent.

Conclusion

The identification and validation of a novel uricosuric agent's target is a systematic process that relies on a combination of in vitro and in vivo methodologies. While "this compound" is not a specifically identified compound, the principles outlined in this guide provide a robust framework for the development of new therapies for hyperuricemia and gout. The primary molecular target for such agents is URAT1, with ABCG2 and other transporters representing important secondary and compensatory pathways. A thorough understanding of these targets and the implementation of rigorous experimental protocols are crucial for the successful development of safe and effective uricosuric drugs.

References

- 1. Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel urate transporter 1 (URAT1) inhibitors: a review of recent patent literature (2020-present) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. The Systems Biology of Uric Acid Transporters: The Role of Remote Sensing and Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. How URAT1 inhibitors can shape the future of chronic gout treatment: a narrative review of uricosurics past and present [explorationpub.com]

- 7. explorationpub.com [explorationpub.com]

- 8. Efficacy and safety during extended treatment of lesinurad in combination with febuxostat in patients with tophaceous gout: CRYSTAL extension study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Gout, genetics and ABC transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ABCG2: the molecular mechanisms of urate secretion and gout - PMC [pmc.ncbi.nlm.nih.gov]

- 12. uricosuric agent | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]

- 13. medpagetoday.com [medpagetoday.com]

Crystal Structure of a Uricosuric Agent Bound to its Target: A Technical Guide

This technical guide provides a comprehensive overview of the structural and biochemical characterization of a uricosuric agent in complex with its target protein. For the purpose of this guide, we will use the uricosuric agent Lesinurad and its target, the urate transporter 1 (URAT1), as a representative example. While a co-crystal structure is not publicly available, this document outlines the methodologies, data presentation, and expected structural insights that would be derived from such a study. This guide is intended for researchers, scientists, and drug development professionals in the field of structural biology and pharmacology.

Introduction

Uricosuric agents are a class of drugs used in the treatment of hyperuricemia and gout. They function by inhibiting the renal reabsorption of uric acid, thereby increasing its excretion. A primary target for many of these agents is the urate transporter 1 (URAT1), an anion exchanger located in the apical membrane of renal proximal tubule cells. Understanding the precise molecular interactions between a uricosuric agent and URAT1 is crucial for the development of more potent and selective inhibitors. X-ray crystallography and cryogenic electron microscopy (cryo-EM) are powerful techniques to elucidate these interactions at an atomic level.

This guide will detail the typical experimental workflow, from protein expression to structure determination, and present the types of data that would be generated.

Experimental Protocols

The determination of the crystal structure of a membrane protein like URAT1 in complex with a small molecule inhibitor is a multi-step process.

2.1. Protein Expression and Purification

The human URAT1 protein would be expressed using a heterologous expression system capable of producing large quantities of functional membrane protein, such as insect cells (e.g., Spodoptera frugiperda Sf9) or human embryonic kidney (HEK) cells.

-

Cloning: The full-length human URAT1 gene would be cloned into a suitable expression vector containing an affinity tag (e.g., polyhistidine-tag, GFP-tag) to facilitate purification.

-

Expression: The expression vector would be transfected into the host cells. Protein expression would be induced and monitored for optimal yield.

-

Membrane Preparation: Cells would be harvested, and the cell membranes containing the expressed URAT1 would be isolated by ultracentrifugation.

-

Solubilization: The membrane-embedded URAT1 would be solubilized using a mild detergent (e.g., dodecyl-β-D-maltoside (DDM) or lauryl maltose neopentyl glycol (LMNG)).

-

Affinity Chromatography: The solubilized protein would be purified using affinity chromatography based on the engineered tag.

-

Size-Exclusion Chromatography: Further purification would be achieved by size-exclusion chromatography to isolate monodisperse URAT1-detergent micelles.

2.2. Crystallization

Crystallization of a membrane protein is a challenging step that involves screening a wide range of conditions.

-

Complex Formation: The purified URAT1 protein would be incubated with a molar excess of the uricosuric agent (e.g., Lesinurad) to ensure saturation of the binding site.

-

Crystallization Screening: The protein-inhibitor complex would be subjected to high-throughput crystallization screening using techniques like vapor diffusion (sitting or hanging drop). A variety of precipitants, salts, and buffers would be tested.

-

Crystal Optimization: Promising initial crystal hits would be optimized by fine-tuning the concentrations of the protein, inhibitor, and crystallization reagents to obtain diffraction-quality crystals.

2.3. Data Collection and Structure Determination

-

X-ray Diffraction Data Collection: The optimized crystals would be cryo-cooled in liquid nitrogen and subjected to a high-intensity X-ray beam at a synchrotron source. Diffraction data would be collected on a sensitive detector.

-

Data Processing: The collected diffraction images would be processed to determine the crystal's space group, unit cell dimensions, and the intensities of the diffraction spots.

-

Structure Solution: The three-dimensional structure would be solved using molecular replacement, using a known structure of a homologous transporter as a search model.

-

Model Building and Refinement: An initial model of the protein-inhibitor complex would be built into the electron density map. This model would be iteratively refined to improve its fit to the experimental data, resulting in the final crystal structure.

Data Presentation

The results of the structural and biophysical characterization would be summarized in a series of tables for clarity and ease of comparison.

Table 1: Crystallographic Data Collection and Refinement Statistics

| Data Collection | |

| Beamline | [e.g., APS 23-ID-B] |

| Wavelength (Å) | [e.g., 0.979] |

| Space group | [e.g., P2₁2₁2₁] |

| Cell dimensions (Å) | a=[value], b=[value], c=[value] |

| Resolution (Å) | [e.g., 50.0 - 2.5 (2.6 - 2.5)] |

| Rmerge (%) | [e.g., 10.5 (45.2)] |

| I/σI | [e.g., 15.2 (2.1)] |

| Completeness (%) | [e.g., 99.8 (99.5)] |

| Redundancy | [e.g., 7.2 (6.8)] |

| Refinement | |

| Resolution (Å) | [e.g., 48.2 - 2.5] |

| No. of reflections | [e.g., 54,321] |

| Rwork / Rfree (%) | [e.g., 21.5 / 25.4] |

| No. of atoms | |

| Protein | [e.g., 4,567] |

| Ligand | [e.g., 35] |

| Water | [e.g., 123] |

| B-factors (Ų) | |

| Protein | [e.g., 45.6] |

| Ligand | [e.g., 42.1] |

| Water | [e.g., 38.9] |

| R.m.s. deviations | |

| Bond lengths (Å) | [e.g., 0.005] |

| Bond angles (°) | [e.g., 0.98] |

Values in parentheses are for the highest-resolution shell.

Table 2: Binding Affinity Data

| Compound | Target | Assay Method | Kd (nM) | Ki (nM) | IC50 (nM) |

| Uricosuric agent-1 | URAT1 | Isothermal Titration Calorimetry (ITC) | [e.g., 150 ± 20] | - | - |

| This compound | URAT1 | Surface Plasmon Resonance (SPR) | [e.g., 120 ± 15] | - | - |

| This compound | URAT1 | Radioligand Binding Assay | - | [e.g., 250 ± 30] | [e.g., 450 ± 50] |

Visualizations

4.1. Experimental Workflow

The following diagram illustrates the general workflow for determining the crystal structure of a protein-ligand complex.

4.2. Signaling Pathway

The diagram below illustrates the mechanism of action of a uricosuric agent on URAT1 in the renal proximal tubule.

An In-depth Technical Guide on the Effects of Lesinurad on Purine Metabolism Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gout is a prevalent and painful form of inflammatory arthritis caused by the deposition of monosodium urate crystals in and around the joints, a direct result of hyperuricemia.[1][2] Hyperuricemia arises from an imbalance in purine metabolism, where the production of uric acid, the final product of purine breakdown, exceeds its excretion.[1][3] While xanthine oxidase inhibitors (XOIs) like allopurinol and febuxostat address the overproduction of uric acid, a significant portion of patients fail to reach target serum uric acid (sUA) levels with XOI monotherapy.[4][5] This has necessitated the development of uricosuric agents that enhance the renal excretion of uric acid. Lesinurad is a selective uric acid reabsorption inhibitor (SURI) that addresses the underexcretion of uric acid, which is the primary cause of hyperuricemia in approximately 90% of gout patients.[1][3] This technical guide provides a comprehensive overview of the mechanism of action of Lesinurad, its effects on purine metabolism, and detailed experimental protocols for its evaluation.

Core Mechanism of Action

Lesinurad primarily exerts its therapeutic effect by inhibiting key transporters in the renal proximal tubules responsible for uric acid reabsorption.[4][6]

-

URAT1 (Urate Transporter 1): Located on the apical membrane of proximal tubular epithelial cells, URAT1 is responsible for the majority of uric acid reabsorption from the glomerular filtrate back into the bloodstream.[3][6] Lesinurad is a selective inhibitor of URAT1.[3]

-

OAT4 (Organic Anion Transporter 4): Also situated on the apical membrane, OAT4 is another transporter involved in uric acid reabsorption and has been implicated in diuretic-induced hyperuricemia.[3][6] Lesinurad also inhibits OAT4.[3][6]

By inhibiting these transporters, Lesinurad increases the fractional excretion of uric acid (FEUA), leading to a reduction in serum uric acid levels.[6][7] Notably, at clinically relevant concentrations, Lesinurad does not significantly inhibit other renal transporters such as OAT1 and OAT3, which are associated with drug-drug interactions seen with older uricosuric agents like probenecid.[3][7] It also does not inhibit GLUT9 or ABCG2.[7][8] This selectivity contributes to a more favorable safety profile.[7]

Effects on Purine Metabolism Pathways

Uric acid is the terminal product of endogenous and dietary purine metabolism.[3] The purine degradation pathway involves the conversion of purine bases (adenine and guanine) to hypoxanthine and xanthine, which are then oxidized to uric acid by the enzyme xanthine oxidase.[3]

Lesinurad's mechanism of action is downstream of uric acid production. It does not directly interfere with the enzymatic steps of purine synthesis or degradation. Instead, it modulates the final step of uric acid homeostasis: renal excretion. When used in combination with a xanthine oxidase inhibitor, Lesinurad provides a dual-mechanism approach to lowering sUA levels by both decreasing production and increasing excretion.[3][9]

Studies have shown that while allopurinol treatment leads to a decrease in urinary uric acid excretion and a significant increase in the excretion of its precursors, xanthine and hypoxanthine, Lesinurad monotherapy increases the amount of urate excreted in the urine.[5] When Lesinurad is added to allopurinol, a further reduction in serum uric acid is observed, with urinary excretion of uric acid remaining relatively unchanged from baseline.[5]

Quantitative Data

The efficacy of Lesinurad in reducing serum uric acid levels has been demonstrated in numerous clinical trials. The following tables summarize key quantitative data from in vitro and clinical studies.

Table 1: In Vitro Inhibitory Activity of Lesinurad

| Transporter | IC50 (µM) | Reference |

| URAT1 | 7.3 | [10] |

| OAT4 | 3.7 | [10] |

Table 2: Pharmacodynamic Effects of a Single 200 mg Dose of Lesinurad in Healthy Volunteers

| Parameter | Effect | p-value | Reference |

| Fractional Excretion of Uric Acid (FEUA) | 3.6-fold increase | <0.001 | [7] |

| Serum Uric Acid (sUA) Reduction at 6 hours | 33% | <0.001 | [7] |

Table 3: Efficacy of Lesinurad in Combination with Allopurinol (CLEAR 1 & 2 Trials)

| Treatment Group | Baseline sUA (mg/dL) | % of Patients Achieving sUA <6.0 mg/dL at Month 6 | Reference |

| Allopurinol + Placebo (CLEAR 1) | 6.94 ± 1.27 | 27.9% | [11] |

| Allopurinol + Lesinurad 200 mg (CLEAR 1) | 6.94 ± 1.27 | 54.2% | [11] |

Table 4: Efficacy of Lesinurad in Combination with Febuxostat (CRYSTAL Trial)

| Treatment Group | % of Patients Achieving sUA <5.0 mg/dL at Month 6 | p-value (vs. Febuxostat alone) | Reference |

| Febuxostat + Placebo | 46.8% | - | [12] |

| Febuxostat + Lesinurad 200 mg | 56.6% | 0.13 | [12] |

| Febuxostat + Lesinurad 400 mg | 76.1% | <0.0001 | [12] |

Experimental Protocols

In Vitro URAT1 Inhibition Assay (Radiolabeled Method)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against URAT1-mediated uric acid uptake.

Materials:

-

Human Embryonic Kidney (HEK293) cells stably expressing human URAT1 (hURAT1).

-

Control HEK293 cells (not expressing hURAT1).

-

Cell culture medium (e.g., DMEM with supplements).

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution - HBSS).

-

[¹⁴C]-labeled uric acid.

-

Test compound (Lesinurad) and positive control (e.g., benzbromarone).

-

Cell lysis buffer (e.g., 0.1 M NaOH).

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Cell Culture: Culture hURAT1-expressing HEK293 cells and control cells in 24-well plates to optimal confluency.[13]

-

Compound Incubation: Wash the cells with Assay Buffer. Add various concentrations of the test compound or positive control to the cells and incubate for a predetermined time (e.g., 10-30 minutes) at 37°C.[13]

-

Uptake Initiation: Start the uptake reaction by adding Assay Buffer containing a fixed concentration of [¹⁴C]-uric acid (e.g., 100 µM).[13]

-

Uptake Termination: After a specific incubation period (e.g., 10 minutes), stop the uptake by rapidly washing the cells with ice-cold Assay Buffer.[13]

-

Cell Lysis: Lyse the cells with a suitable lysis buffer.[13]

-

Quantification: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.[13]

-

Data Analysis: Calculate the URAT1-specific uptake by subtracting the uptake in control cells from that in hURAT1-expressing cells. Determine the percentage of inhibition for each compound concentration and calculate the IC50 value.[13]

In Vitro Fluorescence-Based URAT1 Inhibition Assay

Objective: A non-radioactive method for screening URAT1 inhibitors.

Principle: This assay uses a fluorescent substrate, such as 6-carboxyfluorescein (6-CFL), that is transported by URAT1. Inhibition of URAT1 is measured by a decrease in the intracellular accumulation of the fluorescent substrate.[14]

Materials:

-

HEK293T cells stably expressing hURAT1.

-

6-carboxyfluorescein (6-CFL) as the substrate.

-

Test compounds and known URAT1 inhibitors as controls.

-

Fluorescence plate reader.

Procedure:

-

Cell Seeding: Seed the hURAT1-expressing cells in a 96-well plate.

-

Compound Incubation: Treat the cells with various concentrations of the test compounds.

-

Substrate Addition: Add 6-CFL to initiate the transport.

-

Fluorescence Measurement: After incubation, measure the intracellular fluorescence using a plate reader.

-

Data Analysis: A decrease in fluorescence intensity compared to the control indicates inhibition of URAT1. Calculate IC50 values based on the dose-response curve.[14]

Measurement of Serum Uric Acid (Enzymatic Colorimetric Method)

Objective: To quantify the concentration of uric acid in serum samples.

Principle: Uric acid is oxidized by uricase to allantoin and hydrogen peroxide (H₂O₂). The H₂O₂ then reacts with a chromogenic probe in the presence of peroxidase to produce a colored product. The intensity of the color is directly proportional to the uric acid concentration.[15][16]

Materials:

-

Serum samples.

-

Uric acid assay kit containing:

-

Spectrophotometric multiwell plate reader.

Procedure:

-

Sample Preparation: If necessary, dilute samples to fall within the linear range of the assay.

-

Standard Curve Preparation: Prepare a series of dilutions of the uric acid standard.

-

Reaction Setup: Add samples and standards to a 96-well plate. Add the working reagent (containing uricase, peroxidase, and the chromogenic probe) to each well.[2][17]

-

Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a defined period (e.g., 10-30 minutes).[2][15][17]

-

Absorbance Measurement: Measure the absorbance of the colored product at the appropriate wavelength (e.g., 520 nm, 540 nm, or 590 nm, depending on the kit).[2][15][17]

-

Calculation: Determine the uric acid concentration in the samples by comparing their absorbance to the standard curve.

Visualizations

Caption: Simplified Purine Metabolism Pathway to Uric Acid.

Caption: Lesinurad's Mechanism of Action in the Kidney.

Caption: Workflow for In Vitro URAT1 Inhibition Assay.

References

- 1. Gout - Wikipedia [en.wikipedia.org]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Lesinurad: A significant advancement or just another addition to existing therapies of gout? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lesinurad: A Review in Hyperuricaemia of Gout - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Effect of Lesinurad in Combination With Allopurinol on Serum Uric Acid Levels in Patients With Gout - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Lesinurad, a novel, oral compound for gout, acts to decrease serum uric acid through inhibition of urate transporters in the kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Lesinurad: what the nephrologist should know - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Lesinurad, a Selective Uric Acid Reabsorption Inhibitor, in Combination With Febuxostat in Patients With Tophaceous Gout: Findings of a Phase III Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. Efficacy and safety of lesinurad for the treatment of hyperuricemia in gout - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Lesinurad, a Selective Uric Acid Reabsorption Inhibitor, in Combination With Febuxostat in Patients With Tophaceous Gout: Findings of a Phase III Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Development of a fluorescence-based assay for screening of urate transporter 1 inhibitors using 6-carboxyfluorescein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. raybiotech.com [raybiotech.com]

- 16. atlas-medical.com [atlas-medical.com]

- 17. 3hbiomedical.com [3hbiomedical.com]

Methodological & Application

"Uricosuric agent-1" "in vitro" assay protocol for URAT1 inhibition

Application Note: In Vitro Assay for URAT1 Inhibition

Topic: Audience: Researchers, scientists, and drug development professionals.

Introduction

Urate transporter 1 (URAT1), encoded by the SLC22A12 gene, is a critical protein in the regulation of serum uric acid levels.[1][2] Located on the apical membrane of renal proximal tubule cells, URAT1 is responsible for the reabsorption of approximately 90% of uric acid filtered by the kidneys back into the bloodstream.[1][2][3][4][5] Elevated serum uric acid, or hyperuricemia, is a primary cause of gout, a painful inflammatory condition resulting from the deposition of monosodium urate crystals in joints.[1][2][5] Consequently, the pharmacological inhibition of URAT1 is a key therapeutic strategy for treating hyperuricemia and gout.[1][2][6][7] By blocking URAT1, uricosuric agents promote the renal excretion of uric acid, thereby lowering serum levels.[1] This application note provides a detailed protocol for a cell-based in vitro assay to identify and characterize the potency of URAT1 inhibitors.

Assay Principle

The assay quantifies the inhibitory activity of test compounds on URAT1-mediated uric acid transport.[1] The core of this method involves a cell line, typically Human Embryonic Kidney (HEK293) cells, which do not endogenously express URAT1, engineered to stably or transiently overexpress the human URAT1 (hURAT1) transporter.[1][6][8] These hURAT1-expressing cells demonstrate a significantly higher rate of uric acid uptake compared to control (wild-type or mock-transfected) cells.[1][9]

The assay is conducted by incubating the hURAT1-expressing cells with a uric acid substrate in the presence and absence of a test compound. A potent URAT1 inhibitor will block the transporter, leading to a lower concentration of intracellular uric acid compared to cells treated with a vehicle control.[1] The intracellular uric acid concentration is then measured to determine the compound's inhibitory effect. The half-maximal inhibitory concentration (IC₅₀) is calculated to quantify the compound's potency.[1]

Data Presentation: Inhibitory Potency of Known Uricosuric Agents

The inhibitory potency of various compounds against the human URAT1 transporter can be compared using their IC₅₀ values. The table below summarizes data for common URAT1 inhibitors as determined in HEK293 cell-based assays.

| Inhibitor | IC₅₀ (µM) | Cell Line | Assay Type / Substrate | Reference |

| Benzbromarone | 0.44 | URAT1-HEK293 | Non-isotopic Uric Acid Uptake | [10] |

| Benzbromarone | 0.425 | URAT1-HEK293 | [14C]-Uric Acid Uptake | [11] |

| Lesinurad | 7.2 | URAT1-HEK293 | [14C]-Uric Acid Uptake | [3] |

| SHR4640 | 0.13 | URAT1-HEK293 | Non-isotopic Uric Acid Uptake | [10] |

| Probenecid | ~42 | HEK293/PDZK1 | Not Specified | [3] |

| URAT1 inhibitor 1 | 0.032 | HEK293 | Not Specified | [3][8] |

| Febuxostat | 36.1 | HEK293 | Fluorescence-based | [3] |

| Osthol | 78.8 | HEK293/PDZK1 | Not Specified | [3] |

Note: IC₅₀ values can vary between different studies and assay conditions.[2]

Visualization of URAT1 Function and Inhibition

The following diagrams illustrate the mechanism of URAT1-mediated uric acid reabsorption in the kidney and the general workflow for its in vitro inhibition assay.

Caption: URAT1-mediated uric acid reabsorption and its inhibition.

Caption: Workflow for the cell-based URAT1 inhibition assay.

Experimental Protocol: Cell-Based Uric Acid Uptake Assay

This protocol details a common method for assessing URAT1 inhibition using HEK293 cells overexpressing hURAT1.

I. Materials and Reagents

-

Cell Lines:

-

Cell Culture Media:

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS), 10%

-

Penicillin-Streptomycin, 1%

-

-

Buffers and Reagents:

II. Cell Preparation and Seeding

-

Maintain hURAT1-HEK293 and control HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.[8]

-

Seed the cells into 24-well plates at a density of approximately 2.5 x 10⁵ cells per well.[1][10]

-

Incubate for 24-48 hours, or until cells reach approximately 80-90% confluency.[1][10]

III. Uric Acid Uptake Inhibition Assay

-

Compound Preparation: Prepare serial dilutions of test compounds and a positive control (e.g., Benzbromarone) in Krebs-Ringer buffer. The final DMSO concentration should not exceed 0.1%.[1]

-

Pre-incubation:

-

Aspirate the culture medium from all wells.

-

Wash the cells once with pre-warmed Krebs-Ringer buffer.[1]

-

Add the diluted compounds to the respective wells of the hURAT1-HEK293 and control plates. Add buffer containing vehicle (DMSO) to control wells.

-

-

Uptake Reaction:

-

Prepare the uric acid working solution (e.g., 750 µM non-labeled uric acid, or a suitable concentration of [¹⁴C]-Uric Acid) in Krebs-Ringer buffer.[1][10]

-

Initiate the uptake reaction by adding the uric acid solution to all wells.[6]

-

Incubate at 37°C for a defined period (e.g., 5-30 minutes).[2][10]

-

-

Reaction Termination:

-

Quantification:

-

Lyse the cells in each well using an appropriate lysis buffer.[6]

-

Measure the intracellular concentration of uric acid.

-

For radiolabeled assays , add the cell lysate to scintillation fluid and measure radioactivity using a scintillation counter.[2][6]

-

For non-labeled assays , analyze the intracellular uric acid concentration using a validated LC-MS/MS method.[1]

-

For fluorescence-based assays , measure the fluorescence of a substrate like 6-carboxyfluorescein (6-CFL).[12][13]

-

-

IV. Data Analysis

-

Calculate URAT1-Specific Uptake: For each condition, subtract the amount of uric acid measured in the control HEK293 cells from the amount measured in the hURAT1-HEK293 cells.[1] This corrects for any non-transporter-mediated uptake.

-

Uptake_vehicle = (Uptake in hURAT1 cells with vehicle) - (Uptake in control cells with vehicle)

-

Uptake_inhibitor = (Uptake in hURAT1 cells with inhibitor) - (Uptake in control cells with inhibitor)

-

-

Determine Percent Inhibition: Use the following formula to calculate the percentage of URAT1 inhibition for each concentration of the test compound:[1]

-

% Inhibition = [1 - (Uptake_inhibitor / Uptake_vehicle)] x 100

-

-

Calculate IC₅₀: Plot the percent inhibition against the logarithm of the inhibitor concentration. Use a non-linear regression analysis (e.g., four-parameter logistic fit) to determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of URAT1-specific uric acid uptake.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Molecular basis of the urate transporter URAT1 inhibition by gout drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. A System for Discovering Novel Uricosurics Targeting Urate Transporter 1 Based on In Vitro and In Vivo Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structural Basis for Inhibition of Urate Reabsorption in URAT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Development of a fluorescence-based assay for screening of urate transporter 1 inhibitors using 6-carboxyfluorescein - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Cell-Based Assays for Determining "Uricosuric Agent-1" Efficacy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uricosuric agents enhance the excretion of uric acid in the urine, thereby lowering its concentration in the blood.[1] This action is primarily achieved by inhibiting uric acid reabsorption in the proximal tubules of the kidneys.[1][2] A key protein involved in this reabsorption process is the urate transporter 1 (URAT1), encoded by the SLC22A12 gene.[1][3] Inhibition of URAT1 is a primary target for the development of novel uricosuric drugs for conditions like gout and hyperuricemia.[3][4] These application notes provide detailed protocols for cell-based assays to determine the efficacy of a novel compound, "Uricosuric Agent-1," as a uricosuric agent by evaluating its inhibitory effect on URAT1 and its potential interactions with other important renal transporters, Organic Anion Transporter 1 (OAT1) and Organic Anion Transporter 3 (OAT3).

The following protocols describe two primary cell-based assays: a URAT1 inhibition assay using a fluorescent substrate and a uric acid uptake assay. These assays are crucial for determining the in vitro potency (IC50) of "this compound" and understanding its mechanism of action.

Mechanism of Action: Uricosuric Agents and URAT1

Uricosuric agents competitively inhibit the function of URAT1, a key transporter responsible for the reabsorption of uric acid from the renal tubules back into the bloodstream.[1] By blocking URAT1, these agents increase the urinary excretion of uric acid, leading to a reduction in serum uric acid levels. The diagram below illustrates the role of URAT1 in the renal proximal tubule and the mechanism of action of uricosuric agents.

Caption: Mechanism of "this compound" inhibiting URAT1-mediated uric acid reabsorption.

Experimental Protocols

Protocol 1: URAT1 Inhibition Assay using a Fluorescent Substrate

This assay utilizes a fluorescent substrate, such as 6-carboxyfluorescein (6-CFL), to measure the inhibitory activity of "this compound" on URAT1 expressed in a stable cell line.[5][6]

Workflow Diagram

Caption: Workflow for the fluorescence-based URAT1 inhibition assay.

Materials

-

Human Embryonic Kidney 293 (HEK293) cells stably expressing human URAT1 (hURAT1).[5]

-

Mock-transfected HEK293 cells (for control).

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.[7]

-

Krebs-Ringer buffer (pH 7.4).[7]

-

"this compound" stock solution.

-

6-Carboxyfluorescein (6-CFL) or other suitable fluorescent substrate.

-

Cell lysis buffer.

-

96-well black, clear-bottom plates.

-

Fluorescence plate reader.

Procedure

-

Cell Seeding: Seed the hURAT1-HEK293 cells and mock-transfected cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate at 37°C in a humidified atmosphere of 5% CO2.[7]

-

Compound Preparation: On the day of the assay, prepare serial dilutions of "this compound" and benzbromarone in Krebs-Ringer buffer. Include a vehicle control (e.g., DMSO).

-

Pre-incubation: Remove the culture medium and wash the cells with pre-warmed Krebs-Ringer buffer.[7] Add the different concentrations of the test compounds or controls to the respective wells and pre-incubate for 10-30 minutes at 37°C.[7][9]

-

Substrate Addition: Add the fluorescent substrate (e.g., 6-CFL) to each well at a final concentration near its Km value for URAT1 (for 6-CFL, Km = 239.5 µM) and incubate for a predetermined time (e.g., 10-30 minutes) at 37°C.[5]

-

Washing: Terminate the uptake by rapidly washing the cells three times with ice-cold Krebs-Ringer buffer.

-

Cell Lysis: Add cell lysis buffer to each well and incubate to ensure complete lysis.

-

Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the substrate.

-

Data Analysis:

-

Subtract the fluorescence signal from the mock-transfected cells from the signal of the hURAT1-expressing cells to determine URAT1-specific uptake.[7]

-

Calculate the percentage of inhibition for each concentration of "this compound" relative to the vehicle control.

-

Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.

-

Protocol 2: Uric Acid Uptake Assay

This assay directly measures the uptake of radiolabeled or non-radiolabeled uric acid into cells expressing URAT1. The protocol below describes a non-isotopic method.[9]

Workflow Diagram

Caption: Workflow for the non-isotopic uric acid uptake assay.

Materials

-

hURAT1-HEK293 cells and mock-transfected HEK293 cells.[9]

-

Cell culture medium (as in Protocol 1).

-

Krebs-Ringer buffer (pH 8.0) containing a known concentration of uric acid (e.g., 750 µM).[9]

-

"this compound" stock solution.

-

Phosphate-buffered saline (PBS), ice-cold.

-

Reagents for intracellular uric acid measurement (e.g., a commercial uric acid assay kit).[7][10]

-

24-well plates.

-

Spectrophotometer or fluorometer, depending on the uric acid assay kit.

Procedure

-

Cell Seeding: Seed hURAT1-HEK293 and mock cells into 24-well plates and grow to approximately 80% confluency.[9]

-

Compound Pre-incubation: Pre-treat the hURAT1-HEK293 cells with various concentrations of "this compound" or a positive control in buffer for 30 minutes.[9]

-

Uric Acid Uptake: Incubate both hURAT1-HEK293 and mock cells with the uric acid buffer for 30 minutes to allow for uptake.[9]

-

Washing: After incubation, wash the cells with ice-cold PBS to remove extracellular uric acid.[9]

-

Uric Acid Measurement: Collect the cells and measure the intracellular uric acid concentration according to the instructions of the chosen uric acid assay kit.[9]

-

Data Analysis:

-

Calculate URAT1-specific uric acid uptake by subtracting the amount of uric acid in the mock cells from that in the hURAT1-expressing cells.

-

Determine the percentage of inhibition for each concentration of "this compound".

-

Calculate the IC50 value.

-

Data Presentation

The efficacy of "this compound" should be compared with known uricosuric agents. The half-maximal inhibitory concentration (IC50) is a key parameter for this comparison.

Table 1: Comparative In Vitro Efficacy of Uricosuric Agents on URAT1

| Compound | IC50 (µM) | Assay Type | Cell Line | Reference |

| This compound | [Experimental Value] | [e.g., Fluorescence-based] | [e.g., hURAT1-HEK293] | [This Study] |

| Benzbromarone | 0.3 - 14.3 | Uric Acid Uptake / Fluorescence | HEK293 / Oocytes | [3][9] |

| Lesinurad | [Value from literature] | Uric Acid Uptake | hURAT1-HEK293 | [5] |

| Probenecid | [Value from literature] | Uric Acid Uptake | hURAT1-HEK293 | [5] |

| Febuxostat | 36.1 | Fluorescence-based | Not specified | [3] |

Note: IC50 values can vary depending on the specific experimental conditions.[7]

Assays for Off-Target Effects: OAT1 and OAT3 Inhibition

To assess the selectivity of "this compound," it is important to evaluate its inhibitory potential on other renal transporters like OAT1 (SLC22A6) and OAT3 (SLC22A8), which are also involved in drug transport in the kidneys.[11][12]

Protocol 3: OAT1/OAT3 Inhibition Assay

This protocol is similar to the URAT1 inhibition assay but uses cell lines expressing OAT1 or OAT3 and a suitable fluorescent substrate like 5-carboxyfluorescein (5-CF).[11]

Materials

-

Cell lines stably expressing human OAT1 or OAT3.

-

Appropriate fluorescent substrate (e.g., 5-CF).

-

Known OAT1/OAT3 inhibitors for positive controls (e.g., probenecid).[12]

Procedure

The procedure follows the same steps as the URAT1 fluorescence-based assay (Protocol 1), substituting the URAT1-expressing cells with OAT1- or OAT3-expressing cells and using a substrate appropriate for these transporters.

Data Presentation

Table 2: Selectivity Profile of "this compound"

| Transporter | IC50 (µM) |

| URAT1 | [From Table 1] |

| OAT1 | [Experimental Value] |

| OAT3 | [Experimental Value] |

A significantly higher IC50 value for OAT1 and OAT3 compared to URAT1 would indicate selectivity for the target transporter.

Conclusion

The described cell-based assays provide a robust framework for determining the efficacy and selectivity of "this compound" as a novel uricosuric agent. By quantifying its inhibitory potency on URAT1 and assessing potential off-target effects on OAT1 and OAT3, these protocols will generate crucial data for the preclinical development of this compound.

References

- 1. Uricosuric - Wikipedia [en.wikipedia.org]

- 2. brainkart.com [brainkart.com]

- 3. Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods - ProQuest [proquest.com]

- 4. Uricosuric medications for chronic gout - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of a fluorescence-based assay for screening of urate transporter 1 inhibitors using 6-carboxyfluorescein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Virtual screening and activity evaluation of human uric acid transporter 1 (hURAT1) inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07193B [pubs.rsc.org]

- 7. benchchem.com [benchchem.com]

- 8. bioivt.com [bioivt.com]

- 9. A System for Discovering Novel Uricosurics Targeting Urate Transporter 1 Based on In Vitro and In Vivo Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 11. Sensitive and valid assay for reliable evaluation of drug interactions mediated by human organic anion transporter 1 and 3 using 5-carboxyfluorescein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Endogenous Biomarkers for SLC Transporter-Mediated Drug-Drug Interaction Evaluation [mdpi.com]

Application Notes and Protocols for Testing "Uricosuric Agent-1" in Animal Models of Hyperuricemia

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hyperuricemia, characterized by elevated serum uric acid levels, is a primary risk factor for gout and is increasingly associated with chronic kidney disease, hypertension, and metabolic syndrome.[1] The development of effective uricosuric agents to enhance the renal excretion of uric acid is a key therapeutic strategy. This document provides detailed application notes and experimental protocols for the use of established animal models of hyperuricemia to evaluate the efficacy of a novel investigational compound, "Uricosuric agent-1".

The protocols outlined below describe methods for inducing both acute and chronic hyperuricemia in rodents, which are essential for preclinical pharmacological studies.[2][3] Most mammals, unlike humans, possess the enzyme uricase, which degrades uric acid to the more soluble allantoin.[4] Therefore, inducing hyperuricemia in these models typically requires the inhibition of uricase using agents like potassium oxonate, often in combination with a purine precursor such as adenine or a high-purine diet to increase uric acid production.[2][5][6]

These models provide a robust platform to assess the pharmacodynamic properties of "this compound" and to compare its efficacy against standard-of-care agents.

Data Presentation: Comparative Efficacy of this compound

The following tables summarize expected quantitative data from the described experimental models. These values serve as a benchmark for evaluating the performance of "this compound".

Table 1: Expected Serum Uric Acid (SUA) Levels in an Acute Hyperuricemia Rat Model

| Group | Treatment | Expected SUA (mg/dL) |

| Normal Control | Vehicle (e.g., 0.5% CMC-Na) | 1.5 - 2.5 |

| Hyperuricemia Model | Potassium Oxonate (250 mg/kg) | 4.0 - 6.0 |

| Positive Control | Potassium Oxonate (250 mg/kg) + Benzbromarone (10 mg/kg) | 2.0 - 3.5 |

| Test Group | Potassium Oxonate (250 mg/kg) + this compound (Dose TBD) | TBD |

Table 2: Expected Biochemical Parameters in a Chronic Hyperuricemia Mouse Model (21-day)

| Group | Treatment | Serum Uric Acid (mg/dL) | 24h Urine Uric Acid (mg) | Serum Creatinine (mg/dL) | Serum BUN (mg/dL) |

| Normal Control | Vehicle | ~1.8 | ~0.3 | ~0.4 | ~20 |

| Hyperuricemia Model | Potassium Oxonate + Adenine | ~5.5[7] | Decreased | Increased | Increased |

| Positive Control | PO + Adenine + Allopurinol | Decreased | Increased | Decreased | Decreased |

| Test Group | PO + Adenine + this compound | TBD | TBD | TBD | TBD |

Experimental Protocols

Protocol 1: Acute Hyperuricemia Induction in Rats for Rapid Screening

This protocol is designed for the rapid evaluation of the uricosuric effects of "this compound".

Materials and Reagents:

-

Male Sprague-Dawley or Wistar rats (200-250g)

-

Potassium Oxonate (PO)

-

"this compound"

-

Benzbromarone (Positive Control)

-

Vehicle (e.g., 0.5% carboxymethylcellulose sodium - CMC-Na)

-

Oral gavage needles

-

Blood collection supplies

-

Metabolic cages for urine collection

Procedure:

-

Acclimatization: House rats in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to standard chow and water for at least one week prior to the experiment.[4]

-

Grouping: Randomly divide animals into four groups (n=6-8 per group): Normal Control, Hyperuricemia Model, Positive Control, and this compound Test Group.

-

Fasting: Fast animals overnight before the experiment but allow free access to water.

-

Induction of Hyperuricemia: Prepare a suspension of potassium oxonate in the vehicle. Administer a single dose of potassium oxonate (250 mg/kg) via oral gavage to all groups except the Normal Control group.[2]

-

Drug Administration: One hour after potassium oxonate administration, administer the following via oral gavage:

-

Normal Control & Hyperuricemia Model: Vehicle

-

Positive Control: Benzbromarone (e.g., 10 mg/kg)

-

Test Group: "this compound" at the desired dose.

-

-

Sample Collection:

-